molecular formula C12H16ClNO3 B1522972 4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride CAS No. 1258652-00-4

4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride

Cat. No. B1522972
CAS RN: 1258652-00-4
M. Wt: 257.71 g/mol
InChI Key: ZNUKTLAQSFHFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the specific synthesis process for “4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride” is not available, similar compounds such as 2-dimethylaminoethyl chloride hydrochloride have been synthesized using dimethylethanolamine as a raw material .

Scientific Research Applications

Synthesis and Cytotoxic Activity

This compound has been employed in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic activities against various cancer cell lines. The derivatives were tested for growth inhibitory properties and showed promising results, indicating its potential in developing anticancer therapies (Deady et al., 2003).

Generation of Structurally Diverse Libraries

It also serves as a starting material in alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This illustrates its utility in organic synthesis, enabling researchers to explore a wide range of chemical spaces for various applications (Roman, 2013).

Antibacterial Activities

Further derivatives synthesized from this compound have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The findings suggest its importance in the development of new antibacterial agents, highlighting its potential in addressing antibiotic resistance (Bildirici et al., 2007).

Local Anesthetic and Other Activities

Additionally, its derivatives have shown significant local anesthetic activity in mice, along with platelet antiaggregating, analgesic, antiinflammatory, and antiarrhythmic activities in various animal models. This broad spectrum of pharmacological activities demonstrates its potential in developing new therapeutic agents (Mosti et al., 1994).

Catalytic Applications

The compound has also been used as a recyclable catalyst for the acylation of inert alcohols and phenols, indicating its utility in facilitating organic transformations. The detailed investigation into its reaction mechanism opens up new avenues for its application in synthetic chemistry (Liu et al., 2014).

Supramolecular Adducts

It participates in the formation of supramolecular adducts through classical H-bonds and noncovalent interactions, contributing to the understanding of molecular assembly and recognition processes. This aspect is crucial for the development of molecular devices and materials science (Fang et al., 2020).

properties

IUPAC Name

4-(dimethylamino)-2,3-dihydrochromene-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-13(2)12(11(14)15)7-8-16-10-6-4-3-5-9(10)12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUKTLAQSFHFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCOC2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride
Reactant of Route 2
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride
Reactant of Route 3
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride
Reactant of Route 4
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride
Reactant of Route 5
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride
Reactant of Route 6
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.